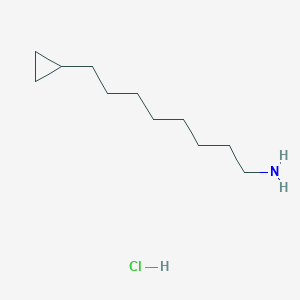

8-Cyclopropyloctan-1-amine;hydrochloride

Description

8-Cyclopropyloctan-1-amine hydrochloride is a synthetic amine derivative featuring a cyclopropyl group attached to the eighth carbon of an octyl chain, with a hydrochloride salt formulation to enhance solubility and stability. It is cataloged as a building block in organic synthesis (Enamine Ltd, 2020), suggesting its utility in pharmaceutical or materials science research . The compound’s structure combines the metabolic stability conferred by the cyclopropyl group with the lipophilic character of the octyl chain, making it a candidate for drug discovery intermediates.

Properties

IUPAC Name |

8-cyclopropyloctan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c12-10-6-4-2-1-3-5-7-11-8-9-11;/h11H,1-10,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRRKCYTJIKESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropyloctan-1-amine;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with octan-1-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of 8-cyclopropyloctan-1-amine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Cyclopropyloctan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amine derivatives .

Scientific Research Applications

8-Cyclopropyloctan-1-amine;hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 8-cyclopropyloctan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula (Free Amine) | Molecular Weight (Free Amine, g/mol) | Molecular Weight (Hydrochloride, g/mol) | Key Structural Features |

|---|---|---|---|---|

| 8-Cyclopropyloctan-1-amine hydrochloride | C₁₁H₂₁N | 167.3 | 205.45 | Octyl chain with terminal cyclopropyl group |

| 1-Cyclopropylpyrrolidin-3-amine | C₇H₁₄N₂ | 126.2 | 162.65 (estimated) | Pyrrolidine ring with cyclopropyl substituent |

| (1-Cyclohexylcyclopropyl)amine hydrochloride | C₉H₁₇N | 139.2 | 176.45 | Cyclohexyl-cyclopropyl fused structure |

| (1-Cyclopentylcyclopropyl)amine hydrochloride | C₈H₁₅N | 125.2 | 162.45 (estimated) | Cyclopentyl-cyclopropyl fused structure |

Key Observations:

- Chain Length and Lipophilicity : The octyl chain in 8-cyclopropyloctan-1-amine confers higher lipophilicity compared to shorter or cyclic substituents in analogs. This may enhance membrane permeability in biological systems.

- Rigidity vs.

- Molecular Weight : The target compound has the highest molecular weight (205.45 g/mol), which may influence crystallization behavior and solubility profiles.

Physicochemical and Stability Data

Table 2: Physicochemical Properties

| Compound Name | Melting Point (°C) | Solubility (Water) | Stability Notes |

|---|---|---|---|

| 8-Cyclopropyloctan-1-amine hydrochloride | Not reported | Moderate (HCl salt) | Likely stable under standard lab conditions |

| (1-Cyclohexylcyclopropyl)amine hydrochloride | 204–205 | Low | Stable in dry, inert atmospheres |

| 1-Cyclopropylpyrrolidin-3-amine | Not reported | High (polar groups) | Sensitive to oxidation; requires inert storage |

Key Observations:

- Melting Points : The cyclohexyl-substituted analog exhibits a high melting point (204–205°C), indicative of strong crystalline packing forces due to its bulky substituents .

- Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-salt forms, though its long alkyl chain may still limit solubility relative to pyrrolidine-based analogs .

Biological Activity

8-Cyclopropyloctan-1-amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

8-Cyclopropyloctan-1-amine hydrochloride is characterized by its cyclopropyl group attached to an octane chain. The molecular formula is with a molecular weight of approximately 201.76 g/mol. The presence of the cyclopropyl moiety contributes to its distinct chemical reactivity and biological interactions.

The biological activity of 8-Cyclopropyloctan-1-amine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Key mechanisms include:

- Receptor Modulation : The compound may act as a ligand for various neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Biological Activity Overview

Research indicates that 8-Cyclopropyloctan-1-amine hydrochloride exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation through apoptosis induction .

- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Table 2: Case Studies

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of 8-Cyclopropyloctan-1-amine hydrochloride against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL, highlighting its potential as a novel antimicrobial agent.

- Cancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to a marked decrease in cell viability, with mechanisms involving caspase activation and DNA fragmentation being observed.

- Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress showed that 8-Cyclopropyloctan-1-amine hydrochloride could enhance cell survival rates significantly compared to untreated controls, suggesting its role as a protective agent against neurodegeneration.

Q & A

Q. What are the foundational synthetic routes for 8-cyclopropyloctan-1-amine hydrochloride?

The synthesis involves three critical steps:

- Cyclopropylation : Introduce the cyclopropyl group via alkene-diazo compound reactions catalyzed by Rh or Cu .

- Amination : React the cyclopropyl intermediate with ammonia/amine under high pressure and temperature to form the primary amine backbone .

- Hydrochloride Formation : Treat the free amine with HCl to yield the hydrochloride salt. Key reagents include diazo compounds, ammonia, and HCl. Industrial methods may employ continuous flow reactors for scalability .

Q. How should researchers characterize the purity of 8-cyclopropyloctan-1-amine hydrochloride?

Use a combination of analytical techniques:

- HPLC/GC : Quantify impurities and assess purity (≥95% recommended for biological studies) .

- NMR (¹H/¹³C) : Confirm structural integrity, focusing on cyclopropyl proton signals (δ 0.5–1.5 ppm) and amine proton shifts .

- Elemental Analysis : Validate molecular formula (C₁₁H₂₂ClN) by comparing experimental vs. theoretical C, H, N, and Cl percentages .

Q. What safety protocols are essential during handling?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Storage : Keep in airtight containers at room temperature, away from moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

- Continuous Flow Reactors : Improve mixing efficiency and temperature control, reducing side reactions .

- Catalyst Screening : Test Rh vs. Cu catalysts for cyclopropylation efficiency; Rh may offer higher stereoselectivity .

- Automated Parameter Adjustment : Use real-time monitoring (e.g., in-line IR spectroscopy) to optimize pressure, temperature, and reagent ratios .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

- Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 203.14 for [M+H]⁺).

- Computational Modeling : Predict NMR chemical shifts using tools like Gaussian or ACD/Labs, comparing experimental vs. theoretical values .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace amine group behavior in ambiguous spectra .

Q. What role does the cyclopropyl group play in modulating biological activity?

- Enzyme Binding Studies : Conduct kinetic assays (e.g., IC₅₀ measurements) to evaluate inhibition of target enzymes like monoamine oxidases .

- Molecular Dynamics Simulations : Model cyclopropyl-amine interactions with protein active sites to predict steric and electronic effects .

- Comparative Studies : Synthesize analogs (e.g., cyclohexyl or methyl-substituted derivatives) to isolate cyclopropyl-specific effects .

Q. How can researchers address solubility challenges in aqueous biological assays?

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without denaturing proteins .

- pH Adjustment : Protonate the amine group in acidic buffers (pH 4–5) to improve solubility via salt formation .

Data Analysis and Methodological Challenges

Q. What strategies validate the reproducibility of synthetic batches?

- Statistical Process Control (SPC) : Track yield, purity, and byproduct levels across batches using control charts .

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity to identify degradation pathways (e.g., cyclopropyl ring opening) .

Q. How can computational tools predict synthetic byproducts or degradation products?

- Retrosynthesis Software : Tools like Pistachio or Reaxys predict plausible side reactions (e.g., over-amination or oxidation) .

- Degradation Modeling : Use Arrhenius equations to estimate shelf-life under varying storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.